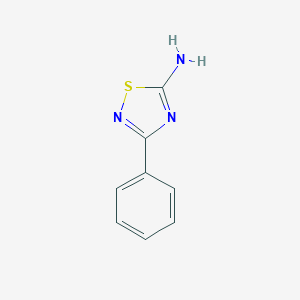

3-Phenyl-1,2,4-thiadiazol-5-amine

描述

3-Phenyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing a thiadiazole ring substituted with a phenyl group at the 3-position and an amine group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds under reflux conditions and yields the desired thiadiazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

科学研究应用

Biological Activities

The thiadiazole moiety is known for its broad range of biological activities. Research indicates that compounds containing the thiadiazole ring exhibit:

- Antimicrobial Properties : Studies have shown that derivatives of thiadiazoles demonstrate significant antibacterial and antifungal activities. For example, modifications to the phenyl group can enhance activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

- Antiviral Effects : Thiadiazole derivatives have been explored for their potential in treating viral infections. The structural features of 3-phenyl-1,2,4-thiadiazol-5-amine may contribute to its efficacy against certain viruses.

Case Study: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound derivatives. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity compared to their non-substituted counterparts. For instance:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 25 | Good against E. coli |

| Chlorinated derivative | 20 | Excellent against S. aureus |

| Fluorinated derivative | 15 | Superior antifungal activity |

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a scaffold for drug development. Its derivatives are being investigated for:

- Analgesic Properties : Some studies suggest that modifications to the thiadiazole structure can lead to compounds with pain-relieving effects.

- Antidepressant Activity : Research indicates that certain derivatives may exhibit properties beneficial in treating depression.

Material Science Applications

Beyond biological applications, this compound is also being explored in material science:

- Sensors : The compound's electronic properties make it suitable for use in sensor technology.

- Polymer Chemistry : Thiadiazole derivatives are being incorporated into polymers to enhance thermal stability and mechanical properties.

作用机制

The mechanism of action of 3-Phenyl-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways .

相似化合物的比较

1,3,4-Thiadiazole: A closely related compound with similar biological activities.

2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with potential antimicrobial and anticancer properties.

5-Phenyl-1,3,4-thiadiazol-2-amine: Shares structural similarities and exhibits comparable biological activities.

Uniqueness: 3-Phenyl-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and amine groups contribute to its versatility in various chemical reactions and enhance its biological activity compared to other thiadiazole derivatives .

生物活性

3-Phenyl-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of the phenyl group enhances its lipophilicity and biological activity. Its molecular formula is CHNS, with a molecular weight of approximately 178.21 g/mol. The unique structure contributes to its interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to standard antimicrobial agents. For instance, studies have shown that modifications to the thiadiazole structure can enhance its antibacterial activity significantly.

Anticancer Properties

The compound has been evaluated for its anticancer potential against several cancer cell lines. In vitro studies have reported cytotoxic effects on human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cells using MTT assays. The IC values for these cell lines were found to be below 10 µM, indicating potent activity . Mechanistically, it is believed that the compound induces apoptosis in cancer cells through pathways involving necrosis and disruption of cellular processes .

Anti-inflammatory Effects

This compound has also been investigated for anti-inflammatory properties. Studies have shown that it can inhibit inflammatory responses in vitro and in vivo, which may be attributed to its ability to stabilize lysosomal membranes and inhibit prostaglandin biosynthesis . Comparative studies indicated that its anti-inflammatory activity is similar to that of established nonsteroidal anti-inflammatory drugs (NSAIDs) .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is known to interact with specific molecular targets involved in cell signaling pathways. For example:

- Antimicrobial Activity : Likely involves inhibition of bacterial cell wall synthesis or disruption of essential cellular processes.

- Anticancer Activity : May involve the induction of apoptosis through mitochondrial pathways or interference with cell cycle regulation.

- Anti-inflammatory Activity : Mechanisms may include inhibition of pro-inflammatory cytokines and stabilization of cellular membranes .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC Values (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | < 10 | |

| Anticancer | HepG2, HT-29, MCF-7 | < 10 | |

| Anti-inflammatory | In vivo models | Comparable to NSAIDs |

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate thiosemicarbazides or other precursors. Various derivatives have been synthesized to enhance its biological activities further. For instance:

化学反应分析

1.1. Hypervalent Iodine(III)-Mediated Cyclization

A metal-free approach using phenyliodine(III) bis(trifluoroacetate) (PIFA) enables oxidative S–N bond formation from imidoyl thioureas (Table 1). This method achieves high yields (76–83%) in short reaction times (3–5 min) under mild conditions .

Table 1: Optimization of PIFA-Mediated Cyclization Conditions

| Oxidant | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| PIDA | THF | 5 | 70 |

| PIFA | DCE | 3 | 83 |

| Oxone | THF | 5 | 68 |

Oxidation Reactions

The thiadiazole ring undergoes oxidation to form sulfoxides or sulfones. Key reagents and products include:

-

H₂O₂ : Produces sulfoxide derivatives with retained aromaticity.

-

KMnO₄ : Generates sulfones under acidic conditions, confirmed by IR spectral shifts (νS=O at 1,150–1,250 cm⁻¹).

Example Reaction:

Reduction Reactions

The amine group participates in selective reductions:

-

NaBH₄ : Reduces the thiadiazole ring to a dihydrothiadiazole intermediate.

-

LiAlH₄ : Cleaves the S–N bond, yielding phenyl-substituted thioamides.

4.1. Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole ring facilitates substitution at the 5-position:

-

Halogenation : Treatment with NBS (N-bromosuccinimide) in DMF introduces bromine at the 5-position (yield: 65%) .

-

Amination : Coupling with m-toluidine via Buchwald–Hartwig catalysis forms 3-phenyl-N-(m-tolyl)-1,2,4-thiadiazol-5-amine (83% yield) .

4.2. Electrophilic Substitution

The phenyl group undergoes nitration and sulfonation:

5.1. Thiadiazolo[3,2-b] triazines

Reaction with chloroacetonitrile in DMF at 80°C yields fused heterocycles via intramolecular cyclization (55–60% yield) .

5.2. Polyphosphate Ester (PPE)-Assisted Cyclodehydration

Thiosemicarbazide and carboxylic acids form 2-amino-1,3,4-thiadiazoles in one pot (Table 2) .

Table 2: PPE-Mediated Synthesis of Thiadiazole Derivatives

| Precursor | Product Yield (%) |

|---|---|

| Benzoic acid | 64.4 |

| 3-Phenylpropionic acid | 47.8 |

| Adipic acid | 70.3 |

Diazotization and Azo Coupling

The primary amine undergoes diazotization with NaNO₂/HCl, forming a diazonium salt that couples with aromatic amines or phenols (e.g., 8-hydroxyquinoline, resorcinol) to produce azo dyes .

Example Reaction:

7.1. Oxidative Cyclization Mechanism

-

Iodine Coordination : PIFA coordinates to the sulfur atom of the thiourea.

-

S–N Bond Formation : Intramolecular nucleophilic attack generates the thiadiazole ring.

-

Elimination : Release of trifluoroacetic acid and iodobenzene completes the cycle.

7.2. Two-Step Cyclodehydration

-

Acylation : Thiosemicarbazide reacts with carboxylic acid to form an acyl thiourea.

-

Cyclization : PPE promotes dehydration, forming the thiadiazole ring.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-phenyl-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

A catalyst-free, one-pot synthesis in water has been reported for derivatives of this compound. Key reagents include thiourea derivatives and aryl halides, with yields ranging from 78% to 82% under mild conditions (80–100°C). Optimization of pH (neutral to slightly basic) and solvent-free systems can minimize side reactions like oxidation of the thiadiazole ring . For characterization, use -NMR to confirm amine proton signals (δ 8.2–11.2 ppm) and HRMS for molecular ion validation .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

Combine spectroscopic and chromatographic methods:

- NMR : Look for distinct aromatic proton splitting patterns (e.g., δ 7.2–8.5 ppm for phenyl groups) and amine proton signals.

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 178.03 for the parent compound).

- Melting point analysis : Derivatives like N-phenyl-3-(m-tolyl)-1,2,4-thiadiazol-5-amine melt at 194–196°C, with deviations >2°C indicating impurities .

Q. What preliminary biological screening approaches are suitable for this compound derivatives?

Screen for antimicrobial activity using agar diffusion assays (e.g., Staphylococcus aureus and Candida albicans). Derivatives with electron-withdrawing groups (e.g., nitro at the phenyl ring) show enhanced activity due to increased membrane permeability. Use MIC (Minimum Inhibitory Concentration) values to quantify efficacy, but validate cytotoxicity in mammalian cell lines (e.g., HEK293) to exclude nonspecific toxicity .

Advanced Research Questions

Q. How does regioselectivity challenge the synthesis of N-substituted this compound derivatives?

Regioselectivity arises during nucleophilic substitution at the 5-amine position. Steric hindrance from bulky substituents (e.g., benzyl or tert-butyl) can lead to competing reactions at the thiadiazole sulfur. Mitigate this by using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to favor amine substitution. Monitor reaction progress via TLC with UV-active spots at R 0.3–0.5 (silica gel, ethyl acetate/hexane 1:3) .

Q. What evidence exists for tautomeric behavior in this compound, and how does this affect crystallographic analysis?

X-ray crystallography of analogous 1,2,4-triazole-5-amines revealed coexistence of tautomers I (3-phenyl-1,2,4-triazol-5-amine) and II (5-phenyl-1,2,4-triazol-3-amine) in the same crystal lattice. For thiadiazoles, DFT calculations predict tautomer stability differences of <1 kcal/mol, complicating isolation. Use -NMR to distinguish tautomers via coupling constants .

Q. How can structure-activity relationships (SARs) guide the optimization of this compound for anticancer applications?

Introduce hydrophobic groups (e.g., 4-chlorophenyl) to enhance logP and blood-brain barrier penetration. Derivatives like N-(4-chlorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine (3ac) show moderate cytotoxicity (IC ~10 μM in HeLa cells). Pair SAR with molecular docking to target kinases (e.g., EGFR) and validate via Western blot for phosphorylation inhibition .

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing thiadiazole ring dynamics?

- Variable-temperature NMR : Detect ring puckering or amine rotation barriers (e.g., coalescence temperatures >100°C).

- Solid-state -NMR : Differentiate crystalline vs. amorphous phases, critical for polymorph screening.

- Raman spectroscopy : Identify S–N stretching modes (~650 cm) to confirm thiadiazole ring integrity .

Q. How should researchers handle reactive intermediates during scale-up synthesis of this compound?

Isolate intermediates like 5-amino-1,3,4-thiadiazole-2-thiol under inert atmosphere (N) to prevent oxidation. Use scavengers (e.g., silica-supported thiourea) to quench excess halogens. For hazardous byproducts (e.g., HS), employ gas traps with NaOH solution .

Q. What mechanistic insights explain the formation of this compound in one-pot reactions?

Proposed mechanisms involve cyclocondensation of thiosemicarbazides with benzoic acid derivatives, followed by oxidative ring closure. Isotopic labeling () studies confirm sulfur incorporation from thiourea precursors. Kinetic studies suggest rate-limiting steps at cyclization (activation energy ~50 kJ/mol) .

Q. Can this compound be integrated into functional materials, such as polymers or sensors?

Patent data describe its use in sulfenamide-containing polymers for UV stabilization. Functionalize the amine group with acrylate monomers to create photoresponsive hydrogels. For sensing, conjugate with fluorophores (e.g., dansyl chloride) to detect heavy metals via fluorescence quenching .

属性

IUPAC Name |

3-phenyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHSBDYBOBAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066204 | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17467-15-1 | |

| Record name | 3-Phenyl-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17467-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017467151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17467-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2,4-thiadiazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-1,2,4-thiadiazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64KC294Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。